n-[2-(4-Chlorophenyl)-2-oxoethyl]acetamide
Overview
Description
N-[2-(4-Chlorophenyl)-2-oxoethyl]acetamide: is a chemical compound with the molecular formula C8H8ClNO . It is a derivative of acetamide and contains a chlorophenyl group, which is a phenyl ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenyl)-2-oxoethyl]acetamide typically involves the reaction of 4-chlorophenylacetic acid with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an acyl chloride intermediate, which then reacts with ammonia to form the final product.
Industrial Production Methods
In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-: [2-(4-Chlorophenyl)-2-oxethyl]acetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form 4-chlorobenzophenone .
Reduction: : Reduction reactions can lead to the formation of 4-chlorophenylacetic acid .
Substitution: : Substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : 4-Chlorobenzophenone
Reduction: : 4-Chlorophenylacetic acid
Substitution: : Various derivatives depending on the nucleophile used
Scientific Research Applications
N-[2-(4-Chlorophenyl)-2-oxoethyl]acetamide: has several applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: : It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which N-[2-(4-Chlorophenyl)-2-oxoethyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activities. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
N-[2-(4-Chlorophenyl)-2-oxoethyl]acetamide: is similar to other acetamide derivatives, such as N-(4-chlorophenyl)acetamide and 4-chloroacetanilide . its unique structure, particularly the presence of the oxoethyl group, sets it apart and may contribute to its distinct properties and applications.
List of Similar Compounds
N-(4-chlorophenyl)acetamide
4-chloroacetanilide
N-(2-Benzoyl-4-chlorophenyl)formamide
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-2-oxoethyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-7(13)12-6-10(14)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDULJEQJLPNIPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30985194 | |
Record name | N-[2-(4-Chlorophenyl)-2-oxoethyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30985194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6660-08-8 | |
Record name | NSC157752 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157752 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[2-(4-Chlorophenyl)-2-oxoethyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30985194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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